molecular formula C16H13Br B12002343 11-Bromo-9,10-dihydro-9,10-ethanoanthracene CAS No. 1521-49-9

11-Bromo-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B12002343
CAS No.: 1521-49-9
M. Wt: 285.18 g/mol
InChI Key: XHTDDOKTKFIKEQ-UHFFFAOYSA-N
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Description

11-Bromo-9,10-dihydro-9,10-ethanoanthracene is an organic compound with the molecular formula C16H13Br. It is a derivative of anthracene, where a bromine atom is attached to the 11th position of the 9,10-dihydro-9,10-ethanoanthracene structure. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Bromo-9,10-dihydro-9,10-ethanoanthracene typically involves the bromination of 9,10-dihydro-9,10-ethanoanthracene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

11-Bromo-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 9,10-dihydro-9,10-ethanoanthracene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of various substituted anthracene derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 9,10-dihydro-9,10-ethanoanthracene.

Scientific Research Applications

11-Bromo-9,10-dihydro-9,10-ethanoanthracene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of biological pathways and interactions involving brominated compounds.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11-Bromo-9,10-dihydro-9,10-ethanoanthracene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethanoanthracene core provides a rigid framework that can interact with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 11-Chloro-9,10-dihydro-9,10-ethanoanthracene
  • 11-Cyanomethyl-9,10-dihydro-9,10-ethanoanthracene
  • 11-Acetyl-9,10-dihydro-9,10-ethanoanthracene

Uniqueness

11-Bromo-9,10-dihydro-9,10-ethanoanthracene is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, cyano, and acetyl analogs. The bromine atom enhances the compound’s reactivity in substitution reactions and its potential for halogen bonding, making it a valuable compound in synthetic chemistry and research applications.

Properties

1521-49-9

Molecular Formula

C16H13Br

Molecular Weight

285.18 g/mol

IUPAC Name

15-bromotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C16H13Br/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9H2

InChI Key

XHTDDOKTKFIKEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)Br

Origin of Product

United States

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